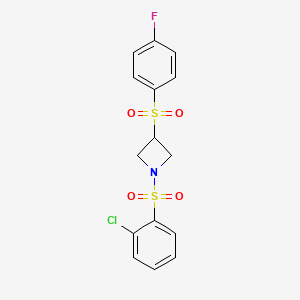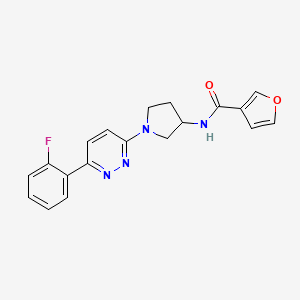
(E)-3-(5-(3-bromophenyl)furan-2-yl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound , (E)-3-(5-(3-bromophenyl)furan-2-yl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile, is a complex organic molecule that appears to be related to furan derivatives and quinazolinone structures. While the specific compound is not directly mentioned in the provided papers, insights can be drawn from related research on furan compounds and their synthesis, as well as the chemical behavior of similar acrylonitrile derivatives.
Synthesis Analysis
The synthesis of furan derivatives has been explored in various studies. For instance, derivatives of 3-(5-nitro-2-furyl)acrylonitrile have been prepared from 5-nitro-2-furonitrile, which suggests that similar methods could potentially be applied to synthesize the compound . The synthesis process often involves reactions with other chemicals, such as diazomethane, hydroxylamine, and benzaldehyde, to form different furan-related structures. These methods could provide a foundation for the synthesis of (E)-3-(5-(3-bromophenyl)furan-2-yl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile by incorporating the appropriate bromophenyl and quinazolinone components.
Molecular Structure Analysis
The molecular structure of furan derivatives is characterized by the presence of a furan ring, which is a five-membered aromatic ring with oxygen. The compound likely features this furan ring substituted with a bromophenyl group and a quinazolinone moiety. The presence of the acrylonitrile group suggests a potential for conjugation and electronic interactions within the molecule, which could affect its reactivity and physical properties.
Chemical Reactions Analysis
Furan compounds can undergo various chemical reactions, including ene-reductions as reported in the synthesis of E-2-cyano-3-(furan-2-yl) acrylamide . This suggests that the compound may also be amenable to similar reactions, potentially leading to the formation of reduced or modified structures. The presence of the acrylonitrile group also opens up possibilities for nucleophilic addition reactions, given its electron-deficient carbon-carbon triple bond.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of the bromophenyl group could impart significant molecular weight and potential for intermolecular interactions, such as halogen bonding. The quinazolinone moiety could contribute to the compound's stability and potential hydrogen bonding capabilities. The acrylonitrile group, being polar, could affect the solubility of the compound in various solvents. The exact properties would need to be determined experimentally, but insights from related compounds suggest a compound that is likely to have a high melting point and significant aromatic character.
Scientific Research Applications
Synthesis and Photophysical Properties
Research by Bao Li et al. (2010) discussed the synthesis of novel biphenyl derivatives containing furan and thiophene groups through condensation reactions. These derivatives, including compounds related to the query molecule, were characterized by their UV-Vis absorption and photoluminescence, suggesting applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and photovoltaic cells (Bao Li et al., 2010).
Anticancer Properties
A study by F. Sa̧czewski et al. (2004) explored the synthesis of acrylonitriles substituted with various heterocycles, demonstrating potent in vitro cytotoxic activities against a range of human cancer cell lines. The research highlighted the importance of the furan and thiophene groups at specific positions for the cytotoxic potency, indicating the potential of these compounds, including those structurally related to the query molecule, as leads in cancer therapy development (F. Sa̧czewski et al., 2004).
Solar Cell Applications
M. Kazici et al. (2016) synthesized a novel acrylonitrile derivative and evaluated its application as an electron acceptor in bulk heterojunction organic solar cells. The study of its optical, electronic properties, and photovoltaic performance suggested its utility in enhancing the efficiency of solar energy conversion, indicating the relevance of related compounds in renewable energy technologies (M. Kazici et al., 2016).
Antibacterial Activity
Research on novel quinazoline derivatives by A. El-Shenawy (2018) demonstrated high antibacterial activity against both Gram-positive and Gram-negative bacteria. This study underscores the potential of quinazoline and acrylonitrile derivatives in developing new antibacterial agents, suggesting the broader pharmacological applications of compounds similar to the query molecule (A. El-Shenawy, 2018).
Mechanism of Action
Future Directions
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-3-(5-(3-bromophenyl)furan-2-yl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 5-(3-bromophenyl)furan-2-carbaldehyde, which is synthesized from 3-bromobenzaldehyde and furan-2-carbaldehyde. The second intermediate is 4-oxo-3,4-dihydroquinazoline-2-carbaldehyde, which is synthesized from anthranilic acid and ethyl acetoacetate. These two intermediates are then coupled using a Knoevenagel condensation reaction to form the final product.", "Starting Materials": [ "3-bromobenzaldehyde", "furan-2-carbaldehyde", "anthranilic acid", "ethyl acetoacetate" ], "Reaction": [ "Synthesis of 5-(3-bromophenyl)furan-2-carbaldehyde:", "Step 1: Dissolve 3-bromobenzaldehyde (1.0 equiv) and furan-2-carbaldehyde (1.2 equiv) in ethanol.", "Step 2: Add a catalytic amount of piperidine and stir the reaction mixture at room temperature for 24 hours.", "Step 3: Filter the reaction mixture and wash the solid with ethanol to obtain the crude product.", "Step 4: Purify the crude product by recrystallization from ethanol to obtain 5-(3-bromophenyl)furan-2-carbaldehyde as a yellow solid.", "Synthesis of 4-oxo-3,4-dihydroquinazoline-2-carbaldehyde:", "Step 1: Dissolve anthranilic acid (1.0 equiv) and ethyl acetoacetate (1.2 equiv) in ethanol.", "Step 2: Add a catalytic amount of piperidine and stir the reaction mixture at reflux for 6 hours.", "Step 3: Cool the reaction mixture to room temperature and filter the solid.", "Step 4: Purify the crude product by recrystallization from ethanol to obtain 4-oxo-3,4-dihydroquinazoline-2-carbaldehyde as a yellow solid.", "Coupling of the two intermediates:", "Step 1: Dissolve 5-(3-bromophenyl)furan-2-carbaldehyde (1.0 equiv) and 4-oxo-3,4-dihydroquinazoline-2-carbaldehyde (1.2 equiv) in ethanol.", "Step 2: Add a catalytic amount of piperidine and stir the reaction mixture at reflux for 12 hours.", "Step 3: Cool the reaction mixture to room temperature and filter the solid.", "Step 4: Purify the crude product by recrystallization from ethanol to obtain (E)-3-(5-(3-bromophenyl)furan-2-yl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile as a yellow solid." ] } | |
CAS RN |
620584-42-1 |
Product Name |
(E)-3-(5-(3-bromophenyl)furan-2-yl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile |
Molecular Formula |
C21H12BrN3O2 |
Molecular Weight |
418.25 |
IUPAC Name |
(E)-3-[5-(3-bromophenyl)furan-2-yl]-2-(4-oxo-3H-quinazolin-2-yl)prop-2-enenitrile |
InChI |
InChI=1S/C21H12BrN3O2/c22-15-5-3-4-13(10-15)19-9-8-16(27-19)11-14(12-23)20-24-18-7-2-1-6-17(18)21(26)25-20/h1-11H,(H,24,25,26)/b14-11+ |
InChI Key |
BIKOSSQRYDMEEH-SDNWHVSQSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)C(=CC3=CC=C(O3)C4=CC(=CC=C4)Br)C#N |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(7-(Furan-2-yl)-1,4-thiazepan-4-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2511129.png)
![(6-methoxy-1H-indol-2-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2511131.png)
![Imino-oxo-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-(trifluoromethyl)-lambda6-sulfane](/img/structure/B2511132.png)

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3,4-dimethylbenzenesulfonamide](/img/structure/B2511135.png)
![2-{[6-(4-fluorophenyl)-7-oxo-3-[(oxolan-2-yl)methyl]-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-(3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2511139.png)

![7-[3-(1,3-Benzoxazol-2-ylsulfanyl)propyl]-3-methyl-8-(3-methylpiperidin-1-yl)purine-2,6-dione](/img/structure/B2511141.png)
![6-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-3-(3,4-dimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2511142.png)
![N-(2-(dimethylamino)ethyl)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2511143.png)


![N-(2,5-dimethylphenyl)-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2511149.png)
